Methyl 3,5-dichloro-2-iodobenzoate
Description
Methyl 3,5-dichloro-2-iodobenzoate is a halogenated benzoate ester characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 5, an iodine atom at position 2, and a methyl ester group at position 1. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing halogens and the ester moiety.
Properties
Molecular Formula |
C8H5Cl2IO2 |
|---|---|
Molecular Weight |
330.93 g/mol |
IUPAC Name |
methyl 3,5-dichloro-2-iodobenzoate |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
InChI Key |
KOJGLDLNMBXNGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-iodobenzoate typically involves the iodination of methyl 3,5-dichlorobenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3,5-dichlorobenzoate.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include methyl 3,5-dichloro-2-azidobenzoate, methyl 3,5-dichloro-2-cyanobenzoate, and methyl 3,5-dichloro-2-thioureabenzoate.
Reduction: The major product is methyl 3,5-dichlorobenzoate.
Oxidation: Products include various oxidized derivatives of the original compound.
Scientific Research Applications
Methyl 3,5-dichloro-2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 3,5-Dichloro-4-Iodobenzoate
- Structure : Differs in iodine substitution at position 4 instead of position 2.
- Properties : Purity (97%), physical form (solid), and InChI key (ZQBCSMQUUVHGNV-UHFFFAOYSA-N) are documented .
Methyl 4,5-Dichloro-2-Iodobenzoate
- Structure : Chlorines at positions 4 and 5, iodine at position 2.
Collision Cross-Section (CCS) Data :
Adduct m/z Predicted CCS (Ų) [M+H]+ 330.87840 147.4 [M+Na]+ 352.86034 154.8 [M-H]- 328.86384 143.2 These CCS values suggest a compact molecular shape, with sodium adducts exhibiting larger cross-sections due to ion-dipole interactions .
Functional Group Variants
Methyl 3-Hydroxy-5-Iodobenzoate
- Structure : Replaces 3-chloro with a hydroxyl group.
- Similarity Score : 0.91 (indicating high structural overlap) .
4-Hydroxy-3,5-Diiodobenzoic Acid
Halogen-Substituted Benzoates
Methyl 2-Amino-3,5-Diiodobenzoate
- Structure: Substitutes chlorine with amino and iodine groups.
- Reactivity: The amino group introduces nucleophilic character, making this compound more reactive in acyl transfer reactions compared to the dichloro-iodo variant .
Dehydroabietic Acid Methyl Ester
- Structure : A tricyclic diterpene ester with a methyl group.
Physicochemical and Structural Analysis
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | Halogen Positions | Purity (%) | CCS [M+H]+ (Ų) |
|---|---|---|---|---|
| Methyl 3,5-dichloro-2-iodobenzoate | C₈H₅Cl₂IO₂ | 2-I, 3,5-Cl | N/A | N/A |
| Methyl 3,5-dichloro-4-iodobenzoate | C₈H₅Cl₂IO₂ | 4-I, 3,5-Cl | 97 | N/A |
| Methyl 4,5-dichloro-2-iodobenzoate | C₈H₅Cl₂IO₂ | 2-I, 4,5-Cl | N/A | 147.4 |
| Methyl 3-hydroxy-5-iodobenzoate | C₈H₇IO₃ | 3-OH, 5-I | N/A | N/A |
Biological Activity
Methyl 3,5-dichloro-2-iodobenzoate (MDIB) is an organic compound characterized by its unique molecular structure, which includes a benzene ring with two chlorine atoms and one iodine atom substituted at specific positions. This compound has garnered attention in various fields due to its potential biological activities, particularly in enzymatic interactions and metabolic pathways. This article provides a comprehensive overview of the biological activity of MDIB, including its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDIB has the molecular formula . Its structure contributes to its reactivity and interactions with biological systems. The presence of halogen atoms enhances its ability to participate in various biochemical reactions, making it a valuable compound for both synthetic and biological applications.
Enzymatic Interactions
Esterase Activity
MDIB is known to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 3,5-dichloro-2-iodobenzoic acid and methanol. The hydrolysis process is crucial as it influences the compound's bioavailability and its subsequent metabolic fate within biological systems.
Halogenase Activity
Halogenases are another class of enzymes that interact with MDIB, facilitating the incorporation of halogen atoms into organic substrates. This reaction can result in the formation of halogenated metabolites with distinct biochemical properties, potentially influencing various metabolic pathways.
The exact mechanism by which MDIB exerts its biological effects is still under investigation. However, it is believed that MDIB interacts with specific molecular targets such as enzymes or receptors, leading to alterations in cellular processes. The compound's ability to cross cell membranes through passive diffusion or active transport further emphasizes its biological relevance.
Antimicrobial Properties
Research has indicated that MDIB exhibits antimicrobial activity against various pathogens. Its structural characteristics may contribute to its effectiveness in disrupting microbial cellular processes, although specific mechanisms remain to be fully elucidated.
Anticancer Potential
Preliminary studies suggest that MDIB may have anticancer properties, making it a candidate for further investigation as a lead compound in cancer therapeutics. The compound's interaction with cellular enzymes could play a role in modulating cancer cell metabolism and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of MDIB:
- Enzyme Interaction Study : A study demonstrated that MDIB significantly interacts with esterases, leading to measurable changes in enzyme activity and metabolite production. This study highlighted the importance of MDIB in metabolic pathways involving ester hydrolysis.
- Antimicrobial Efficacy : In vitro assays showed that MDIB effectively inhibited the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for various pathogens, providing insight into its efficacy.
- Anticancer Research : Initial findings from cell line studies indicated that MDIB could induce apoptosis in cancer cells through modulation of specific signaling pathways. Further research is needed to clarify these effects and their implications for cancer therapy .
Transport and Distribution
The transport mechanisms of MDIB within cells involve both passive diffusion and active transport processes mediated by specific transport proteins. Once inside the cell, MDIB can interact with binding proteins that facilitate its localization within cellular compartments, influencing its biological activity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
